- Palladium-catalyzed cyclocarbonylation reactions in dimethyl carbonate, an eco-friendly solvent and ring-opening reagentApplied Organometallic Chemistry, 2003, 17(11), 835-839,
Cas no 3041-17-6 (4,5-dihydro-3H-1-benzoxepin-2-one)

4,5-dihydro-3H-1-benzoxepin-2-one 化学的及び物理的性質
名前と識別子
-
- 1-Benzoxepin-2(3H)-one, 4,5-dihydro-
- 4,5-dihydro-3H-1-benzoxepin-2-one
- 2,3,4,5-tetrahydrobenz<b>oxepin-2-one
- 4,5-Dihydrobenzo[b]oxepin-2(3H)-one
- EN300-325809
- DS-19998
- WTCFSVGBFPOLBA-UHFFFAOYSA-N
- CS-0160923
- AKOS025142152
- DTXSID50450374
- 4,5-dihydro-3H-benzo[b]oxepin-2-one
- SCHEMBL1373983
- 2,3,4,5-tetrahydro-1-benzoxepin-2-one
- MFCD18450485
- D83922
- 3041-17-6
-
- MDL: MFCD18450485
- インチ: InChI=1S/C10H10O2/c11-10-7-3-5-8-4-1-2-6-9(8)12-10/h1-2,4,6H,3,5,7H2
- InChIKey: WTCFSVGBFPOLBA-UHFFFAOYSA-N
- ほほえんだ: C1CC2=CC=CC=C2OC(=O)C1
計算された属性
- せいみつぶんしりょう: 162.06800
- どういたいしつりょう: 162.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- PSA: 26.30000
- LogP: 1.92830
4,5-dihydro-3H-1-benzoxepin-2-one セキュリティ情報
4,5-dihydro-3H-1-benzoxepin-2-one 税関データ
- 税関コード:2932209090
- 税関データ:
中国税関コード:
2932209090概要:
2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
4,5-dihydro-3H-1-benzoxepin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-325809-0.25g |
2,3,4,5-tetrahydro-1-benzoxepin-2-one |
3041-17-6 | 91.0% | 0.25g |
$331.0 | 2025-03-18 | |
Enamine | EN300-325809-5.0g |
2,3,4,5-tetrahydro-1-benzoxepin-2-one |
3041-17-6 | 91.0% | 5.0g |
$1945.0 | 2025-03-18 | |
Alichem | A019092838-5g |
4,5-Dihydrobenzo[b]oxepin-2(3H)-one |
3041-17-6 | 95% | 5g |
$663.30 | 2023-09-02 | |
Chemenu | CM252059-10g |
4,5-Dihydrobenzo[b]oxepin-2(3H)-one |
3041-17-6 | 95% | 10g |
$608 | 2022-06-11 | |
Chemenu | CM252059-10g |
4,5-Dihydrobenzo[b]oxepin-2(3H)-one |
3041-17-6 | 95% | 10g |
$608 | 2021-06-17 | |
TRC | D456398-10mg |
4,5-dihydro-3H-1-benzoxepin-2-one |
3041-17-6 | 10mg |
$ 70.00 | 2022-06-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FF432-1g |
4,5-dihydro-3H-1-benzoxepin-2-one |
3041-17-6 | 95% | 1g |
1069.0CNY | 2021-07-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FF432-5g |
4,5-dihydro-3H-1-benzoxepin-2-one |
3041-17-6 | 95% | 5g |
4271CNY | 2021-05-07 | |
Enamine | EN300-325809-0.5g |
2,3,4,5-tetrahydro-1-benzoxepin-2-one |
3041-17-6 | 91.0% | 0.5g |
$524.0 | 2025-03-18 | |
Enamine | EN300-325809-1g |
2,3,4,5-tetrahydro-1-benzoxepin-2-one |
3041-17-6 | 91% | 1g |
$671.0 | 2023-09-04 |
4,5-dihydro-3H-1-benzoxepin-2-one 合成方法
ごうせいかいろ 1
4,5-dihydro-3H-1-benzoxepin-2-one Raw materials
4,5-dihydro-3H-1-benzoxepin-2-one Preparation Products
4,5-dihydro-3H-1-benzoxepin-2-one 関連文献
-
1. Benzoquionones and related compounds. Part 2. Preferred conformations of some acyl-1,4-benzoquinones in solutionJ. Malcolm Bruce,Frank Heatley,Roderick G. Ryles,James H. Scrivens J. Chem. Soc. Perkin Trans. 2 1980 860
4,5-dihydro-3H-1-benzoxepin-2-oneに関する追加情報
Recent Advances in the Study of 4,5-dihydro-3H-1-benzoxepin-2-one (CAS: 3041-17-6) in Chemical Biology and Pharmaceutical Research
The compound 4,5-dihydro-3H-1-benzoxepin-2-one (CAS: 3041-17-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This heterocyclic scaffold, characterized by a benzoxepin core, has been explored for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its efficacy in preclinical models.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 4,5-dihydro-3H-1-benzoxepin-2-one as a modulator of inflammatory pathways. The researchers demonstrated that this compound selectively inhibits key enzymes involved in the production of pro-inflammatory cytokines, such as COX-2 and 5-LOX. The study utilized a combination of molecular docking simulations and in vitro assays to validate the compound's binding affinity and inhibitory effects. These findings suggest its potential as a lead compound for developing novel anti-inflammatory agents with reduced side effects compared to traditional NSAIDs.
In the realm of antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of 4,5-dihydro-3H-1-benzoxepin-2-one exhibited potent activity against multidrug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit efflux pump mechanisms. Notably, the lead compound (CAS: 3041-17-6) showed a favorable toxicity profile in mammalian cell lines, highlighting its potential for further development as an antimicrobial agent.
Recent synthetic chemistry advancements have also improved the accessibility of 4,5-dihydro-3H-1-benzoxepin-2-one derivatives. A 2024 Nature Communications paper described a novel catalytic asymmetric synthesis method that enables the efficient production of enantiomerically pure forms of the compound. This breakthrough is particularly significant for pharmaceutical applications, as it allows for the systematic exploration of structure-activity relationships and the development of more potent and selective drug candidates.
Ongoing preclinical studies are evaluating the anticancer potential of 4,5-dihydro-3H-1-benzoxepin-2-one derivatives. Preliminary results presented at the 2024 American Association for Cancer Research annual meeting demonstrated that certain analogs induce apoptosis in cancer cells through modulation of the PI3K/AKT/mTOR pathway while showing minimal toxicity to normal cells. These findings position the benzoxepin scaffold as a promising starting point for developing targeted cancer therapies.
As research progresses, the pharmaceutical industry has shown increasing interest in 4,5-dihydro-3H-1-benzoxepin-2-one (CAS: 3041-17-6) and its derivatives. Several biotech companies have initiated patent filings covering novel compositions and therapeutic uses of this compound class. The coming years are expected to see continued exploration of this scaffold's potential, with particular focus on optimizing pharmacokinetic properties and conducting rigorous safety evaluations to advance promising candidates into clinical trials.
3041-17-6 (4,5-dihydro-3H-1-benzoxepin-2-one) 関連製品
- 5631-67-4(2H-1-Benzopyran-2-one,3,4-dihydro-7-hydroxy-)
- 119-84-6(Dihydrocoumarin)
- 17123-74-9(3-(2-Acetoxyphenyl)propanoic acid)
- 55001-09-7(Methyl 3-(2-methoxyphenyl)propanoate)
- 1256811-07-0(5-Bromo-3-isopropyl-2-methoxypyridine)
- 2679827-89-3(rac-(1R,7R,8R)-2-acetyl-2-azabicyclo5.1.0octane-8-carboxylic acid)
- 2138570-15-5(1-chloro-N-[1-(methoxymethyl)cyclopropyl]-N-methylmethanesulfonamide)
- 1983153-03-2(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 64981-11-9(4-Amino-2,6-dichloro-3-methylphenol)
- 2680778-40-7(benzyl N-(3,5-dibromophenyl)methylcarbamate)



